2,3,4,5-Tetramethyloctane
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Overview
Description
2,3,4,5-Tetramethyloctane is an organic compound with the molecular formula C12H26 It is a branched alkane, which means it consists of a chain of carbon atoms with four methyl groups attached at the 2nd, 3rd, 4th, and 5th positionsAlkanes are typically found in natural gas and petroleum and are used as fuels and lubricants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetramethyloctane can be achieved through various organic reactions. One common method involves the alkylation of smaller alkanes or alkenes using catalysts such as aluminum chloride (AlCl3) or sulfuric acid (H2SO4). For instance, the reaction between 2,3,4,5-tetramethylhexane and ethylene in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic cracking of larger hydrocarbons found in crude oil. This process breaks down long-chain hydrocarbons into smaller, more useful molecules, including branched alkanes like this compound. The use of zeolite catalysts in fluid catalytic cracking (FCC) units is a common method in the petroleum industry .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetramethyloctane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. For example, this compound can be oxidized to form alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Hydrogenation of alkenes to form alkanes is a common reduction reaction.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Hydrogen gas (H2) with a metal catalyst (e.g., palladium, platinum)
Halogenating Agents: Chlorine (Cl2), bromine (Br2)
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Alkanes
Substitution: Haloalkanes (e.g., 2,3,4,5-tetramethyl-1-chlorooctane)
Scientific Research Applications
2,3,4,5-Tetramethyloctane has various applications in scientific research, including:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry to study the behavior of branched alkanes.
Biology: It serves as a model compound to understand the metabolism of branched alkanes in microorganisms.
Industry: It is used as a solvent and in the formulation of lubricants and fuels.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetramethyloctane primarily involves its interactions with other molecules through van der Waals forces. As a non-polar molecule, it can dissolve other non-polar substances, making it useful as a solvent. In biological systems, branched alkanes like this compound can be metabolized by certain bacteria through pathways involving monooxygenase enzymes, which introduce an oxygen atom into the molecule, facilitating its breakdown .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-Tetramethyloctane
- 2,2,4,4-Tetramethyloctane
- 2,2,3,4-Tetramethyloctane
Comparison
2,3,4,5-Tetramethyloctane is unique due to the specific positioning of its methyl groups, which affects its physical and chemical properties. For instance, its boiling point and density may differ from other tetramethyloctane isomers due to variations in molecular structure. This uniqueness makes it valuable for specific applications where these properties are critical .
Properties
CAS No. |
62199-27-3 |
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Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,3,4,5-tetramethyloctane |
InChI |
InChI=1S/C12H26/c1-7-8-10(4)12(6)11(5)9(2)3/h9-12H,7-8H2,1-6H3 |
InChI Key |
AMIZVDCCXDQOHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C)C(C)C(C)C |
Origin of Product |
United States |
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